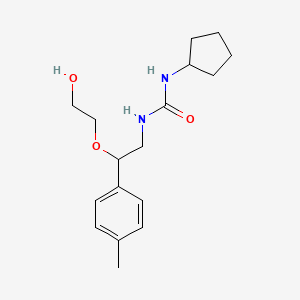

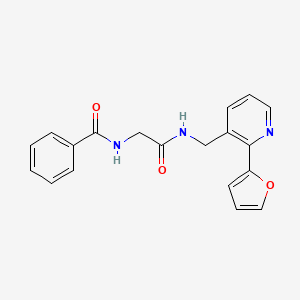

1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)urea, also known as CPI-637, is a small molecule inhibitor that has gained attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the bromodomain and extraterminal domain (BET) family of proteins, which play a critical role in regulating gene expression. In

科学的研究の応用

Synthesis and Characterization

The synthesis of carbocyclic analogs of uracil nucleosides through the treatment of hydroxyl derivatives with specific isocyanates has been investigated, highlighting methods to create compounds with potential biological activities, though without demonstrating efficacy in preliminary biological tests (Shealy & O'dell, 1976). Similarly, the synthesis of ureas from carboxylic acids via ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been shown, offering a route to produce ureas without racemization and highlighting an environmentally friendly and cost-effective method (Thalluri, Manne, Dev, & Mandal, 2014).

Applications in Materials Science

Research into poly(amino urea urethane)-based block copolymers demonstrates their potential as injectable pH/temperature-sensitive hydrogels for protein carriers. This innovative material exhibits sol-gel phase transitions under physiological conditions and is biocompatible, suggesting uses in biomedical applications (Huynh, Nguyen, Kang, & Lee, 2012).

Corrosion Inhibition

The efficacy of 1,3,5-triazinyl urea derivatives in corrosion inhibition for mild steel in acidic conditions has been studied, indicating that these compounds can efficiently protect against corrosion through the formation of a protective layer on the metal surface. This research suggests applications in the maintenance of industrial and infrastructure materials (Mistry, Patel, Patel, & Jauhari, 2011).

Mechanistic Insights and Chemical Interactions

Studies on the mechanism of amide formation by carbodiimide in aqueous media provide valuable insights into bioconjugation processes, crucial for developing drug delivery systems and biochemical research tools. This work underscores the importance of understanding chemical interactions for optimizing synthetic pathways in biological and pharmaceutical applications (Nakajima & Ikada, 1995).

特性

IUPAC Name |

1-cyclopentyl-3-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-13-6-8-14(9-7-13)16(22-11-10-20)12-18-17(21)19-15-4-2-3-5-15/h6-9,15-16,20H,2-5,10-12H2,1H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IROSUUFFRBRAIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)NC2CCCC2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-(4-Butoxybenzoyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2970972.png)

![1-(3'-(furan-2-yl)-5-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2970973.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2970975.png)

![2-[3-(Triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2970976.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2970977.png)

![5-Chloro-2-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2970986.png)

![Methyl 4-(2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamido)benzoate](/img/structure/B2970988.png)

![8-(2-((3-chlorophenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2970989.png)